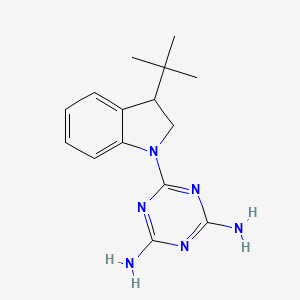![molecular formula C17H22ClN3O B7436586 3-(4-chloropyrazol-1-yl)-N-[2-methyl-1-(3-methylphenyl)propyl]propanamide](/img/structure/B7436586.png)
3-(4-chloropyrazol-1-yl)-N-[2-methyl-1-(3-methylphenyl)propyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chloropyrazol-1-yl)-N-[2-methyl-1-(3-methylphenyl)propyl]propanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is commonly referred to as CLP290 and has been shown to have a variety of effects on biochemical and physiological processes. In
科学研究应用
CLP290 has been studied for its potential applications in a variety of scientific research areas, including neurobiology, pharmacology, and physiology. One area of particular interest is the potential use of CLP290 in the treatment of neurological disorders, such as epilepsy and neuropathic pain. CLP290 has been shown to have anticonvulsant and analgesic effects in animal models, and may have potential as a therapeutic agent in humans.
作用机制
The exact mechanism of action of CLP290 is not fully understood, but it is thought to act as a positive allosteric modulator of the TRPC6 ion channel. This ion channel is involved in a variety of physiological processes, including the regulation of calcium signaling and neuronal excitability. By modulating the activity of this ion channel, CLP290 may have effects on a variety of cellular processes.
Biochemical and Physiological Effects:
CLP290 has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its anticonvulsant and analgesic effects, CLP290 has been shown to have effects on learning and memory, anxiety, and depression. It has also been shown to have effects on cardiovascular function, including blood pressure and heart rate.
实验室实验的优点和局限性
One advantage of using CLP290 in laboratory experiments is its specificity for the TRPC6 ion channel. This allows researchers to study the effects of modulating this ion channel without affecting other cellular processes. However, one limitation of using CLP290 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are a variety of future directions for research with CLP290. One area of interest is the potential use of CLP290 in the treatment of neurological disorders, such as epilepsy and neuropathic pain. Further studies are needed to determine the safety and efficacy of CLP290 in humans. Additionally, the effects of CLP290 on other ion channels and cellular processes should be further explored to better understand its mechanism of action. Finally, the development of more soluble forms of CLP290 may allow for its use in a wider range of experimental settings.
合成方法
The synthesis of CLP290 involves a multi-step process that begins with the reaction of 4-chloropyrazole with ethyl 2-bromo-2-methylpropanoate. This reaction produces 3-(4-chloropyrazol-1-yl)propanoic acid, which is then converted to the corresponding amide through reaction with 2-methyl-1-(3-methylphenyl)propan-1-amine. The final step involves the reduction of the amide to produce CLP290.
属性
IUPAC Name |
3-(4-chloropyrazol-1-yl)-N-[2-methyl-1-(3-methylphenyl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O/c1-12(2)17(14-6-4-5-13(3)9-14)20-16(22)7-8-21-11-15(18)10-19-21/h4-6,9-12,17H,7-8H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLVYDNCOGSXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(C)C)NC(=O)CCN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloropyrazol-1-yl)-N-[2-methyl-1-(3-methylphenyl)propyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(difluoromethoxy)-5-nitrophenyl]-3-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]urea](/img/structure/B7436523.png)
![6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B7436528.png)

![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[3-fluoro-4-(trifluoromethyl)phenyl]urea](/img/structure/B7436556.png)
![N-[2-methoxy-4-(methylcarbamoyl)phenyl]-3-(phenylsulfanylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7436570.png)
![2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol](/img/structure/B7436574.png)
![2-[[2-(4-fluorophenyl)-2-methoxyacetyl]amino]-2-methyl-N-phenylpropanamide](/img/structure/B7436575.png)
![3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide](/img/structure/B7436576.png)
![N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide](/img/structure/B7436583.png)
![Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate](/img/structure/B7436597.png)
![Methyl 3-[(2,5-dimethyl-1-pyrazin-2-ylpyrrole-3-carbonyl)amino]cyclobutane-1-carboxylate](/img/structure/B7436601.png)
![N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7436607.png)
![5-[1-(4-chloro-2-fluorophenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436608.png)